Ponazuril-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ponazuril-d3 is a deuterated form of Ponazuril, a triazine anticoccidial drug. It is primarily used in veterinary medicine to treat protozoal infections, particularly equine protozoal myeloencephalitis caused by Sarcocystis neurona. The deuterated form, this compound, is labeled with deuterium, which can be used in various pharmacokinetic studies to track the drug’s behavior in biological systems.
Applications De Recherche Scientifique
Ponazuril-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Ponazuril.
Biology: Employed in studies to understand the biological pathways and mechanisms of action of anticoccidial drugs.
Medicine: Investigated for its potential use in treating protozoal infections in various animal species.
Industry: Utilized in the development of new veterinary drugs and formulations.
Mécanisme D'action
Target of Action
Ponazuril-d3 is a triazine-based antiprotozoal medication that specifically targets protozoan parasites . Its primary mode of action is against the apicomplexan group of parasites, which include organisms such as Eimeria, Neospora, Toxoplasma, and Sarcocystis .
Mode of Action
This compound works by inhibiting the activity of certain enzymes that are essential for the replication of the protozoa’s nucleic acids . Specifically, it interferes with the parasite’s mitochondrial electron transport chain . This disruption affects the energy metabolism of the parasite, effectively inhibiting its ability to reproduce and survive within the host .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the energy metabolism of the protozoan parasites . By interfering with the mitochondrial electron transport chain, this compound disrupts the normal metabolic processes of the parasites, leading to their inability to reproduce and survive .
Pharmacokinetics
This compound exhibits a Michaelis-Menten elimination with a Michaelis-Menten constant K m and maximum metabolic rate V m of 10.8 μg/mL and 0.083 mg/kg/h . The apparent volume of distribution was calculated to be 735 mL/kg, and the final estimated oral bioavailability was 81% . Additionally, cumulatively 86.42 ± 2.96% of ponazuril was recovered from feces and 0.31% ± 0.08% from urine during 0-1,020 h after oral administration .
Result of Action
The result of this compound’s action is the effective control of protozoan parasites, leading to a reduction in the clinical signs associated with the infection . This includes symptoms such as diarrhea in cases of coccidiosis or neurological symptoms in diseases like equine protozoal myeloencephalitis (EPM) . By stopping the multiplication of protozoan parasites, this compound prevents the progression of the disease and reduces the likelihood of severe health complications .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the density of the animal populations and the hygiene of the environments can affect the prevalence of coccidia infected animals . In environments where the animal populations are dense and the conditions could be unhygienic, there is a higher prevalence of coccidia infected animals . Therefore, the efficacy of this compound in controlling coccidiosis can be influenced by these environmental factors .
Analyse Biochimique
Cellular Effects
Ponazuril-d3 is expected to have similar cellular effects as Ponazuril. Ponazuril has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to share similar mechanisms with Ponazuril, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ponazuril-d3 is synthesized through a multi-step process involving the introduction of deuterium atoms into the Ponazuril molecule. The synthesis typically starts with the preparation of deuterated intermediates, followed by their incorporation into the Ponazuril structure. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing production costs. The use of high-performance liquid chromatography (HPLC) is common to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: Ponazuril-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Conversion to sulfides.
Substitution: Formation of substituted triazine derivatives.
Comparaison Avec Des Composés Similaires
Toltrazuril: A triazine derivative with similar anticoccidial activity.
Diclazuril: Another triazine compound used to treat coccidiosis in animals.
Sulfonamides: A class of synthetic compounds with broad-spectrum antimicrobial activity.
Uniqueness of Ponazuril-d3: this compound is unique due to its deuterium labeling, which allows for precise tracking in pharmacokinetic studies. This makes it a valuable tool in understanding the drug’s behavior in biological systems and optimizing its use in veterinary medicine.
Activité Biologique
Ponazuril-d3 is a deuterated form of ponazuril, a triazine-class antiprotozoal agent primarily used in veterinary medicine for the treatment of protozoal infections, particularly those caused by Sarcocystis neurona and Eimeria species. This article explores the biological activity of this compound, focusing on its efficacy against various protozoal infections, pharmacokinetics, and potential therapeutic applications.
Ponazuril exerts its antiprotozoal effects by inhibiting the replication of apicomplexan parasites. It disrupts the development of these organisms at various stages, leading to a reduction in their ability to cause disease. The drug's mechanism is characterized by interference with mitochondrial function and disruption of cellular processes crucial for parasite survival.
1. Sarcocystis neurona
Ponazuril has demonstrated significant efficacy in vitro against Sarcocystis neurona, the causative agent of equine protozoal myeloencephalitis (EPM). A study reported that ponazuril inhibited merozoite production by over 90% at a concentration of 1.0 µg/ml and more than 95% at 5.0 µg/ml in cell cultures. This suggests that ponazuril could be a promising therapeutic agent for treating EPM in horses .
2. Eimeria tenella
In poultry, ponazuril has shown effectiveness against Eimeria tenella, a major cause of coccidiosis. A clinical study revealed that administering ponazuril at doses ranging from 5 to 50 mg/L resulted in varying anticoccidial indices (ACI). The optimal dose was found to be 20 mg/L, which exhibited superior efficacy compared to traditional treatments like toltrazuril. Histopathological analysis indicated that ponazuril effectively reduced cecal lesions and decreased merozoite counts, highlighting its potential as an anticoccidial drug .
Pharmacokinetics
The pharmacokinetic profile of ponazuril has been studied in various animal models, including goats. Following a single oral dose of 10 mg/kg, ponazuril was found to be well absorbed, with plasma concentrations peaking around 36 hours post-administration. The average elimination half-life was approximately 129 hours, indicating prolonged activity in the system . This extended half-life may contribute to its effectiveness in treating chronic infections.
Parameter | Value |
---|---|
Dose | 10 mg/kg |
Peak Plasma Concentration | 9 ± 2 µg/mL |
Time to Peak Concentration | 36 ± 13 hours |
Elimination Half-Life | 129 ± 72 hours |
Case Study: EPM Treatment in Horses
In a clinical setting, horses diagnosed with EPM were treated with ponazuril at recommended dosages. The outcomes showed significant improvement in neurological signs and overall health status within weeks of treatment initiation. This case supports the findings from laboratory studies regarding the drug's efficacy against Sarcocystis neurona.
Case Study: Coccidiosis Management in Poultry
A trial involving chicks infected with Eimeria tenella assessed the impact of ponazuril on coccidiosis management. The results indicated that chicks treated with ponazuril at optimal doses had significantly lower mortality rates and improved weight gain compared to untreated controls. Histological evaluations confirmed reduced intestinal damage and lower parasite loads in treated groups .
Propriétés
Numéro CAS |
1346602-48-9 |
---|---|
Formule moléculaire |
C18H14F3N3O6S |
Poids moléculaire |
460.399 |
Nom IUPAC |
1-[3-methyl-4-[4-(trifluoromethylsulfonyl)phenoxy]phenyl]-3-(trideuteriomethyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C18H14F3N3O6S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)30-12-4-6-13(7-5-12)31(28,29)18(19,20)21/h3-9H,1-2H3,(H,22,25,26)/i2D3 |
Clé InChI |
VBUNOIXRZNJNAD-BMSJAHLVSA-N |
SMILES |
CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F |
Synonymes |
1-Methyl-3-[3-methyl-4-[4-[(trifluoromethyl)sulfonyl]phenoxy]phenyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione-d3; Toltrazuril-d3 Sulfone; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.